Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine
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Overview
Description
Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with cyclopropyl ketone in the presence of a suitable catalyst to form the intermediate, which is then subjected to cyclization with piperidine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme . The inhibition of cholinesterase receptors can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in pharmaceuticals.
Cyclopropylamine: Known for its use in the synthesis of various organic compounds.
Benzylamine: Utilized in the production of dyes, pharmaceuticals, and polymers.
Uniqueness
Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine stands out due to its unique combination of benzyl, cyclopropyl, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Properties
IUPAC Name |
N-benzyl-N-(piperidin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18(16-9-10-16)13-15-8-4-5-11-17-15/h1-3,6-7,15-17H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZOLVAAKWLWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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